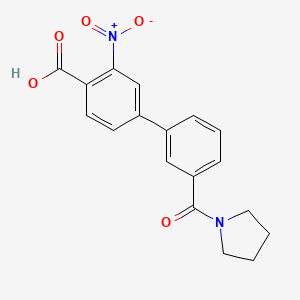
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid, commonly referred to as 3M-5MBA, is a synthetic organic compound with a molecular weight of 294.33 g/mol. It is a white to off-white powder with a melting point of 120-123°C. 3M-5MBA is used in various chemical synthesis, pharmaceutical, and biological applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3M-5MBA is not fully understood. However, it is believed that the compound has the ability to form a stable complex with proteins, which can then interact with other molecules in the cell. This interaction can result in changes in the structure and function of the proteins, leading to a variety of cellular responses.
Biochemical and Physiological Effects
3M-5MBA has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in cell metabolism, and to inhibit the growth of certain types of cancer cells. In addition, it has been found to reduce inflammation and to have anti-bacterial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3M-5MBA in laboratory experiments include its low cost and its ability to form stable complexes with proteins. However, there are some limitations to its use in laboratory experiments, such as its lack of solubility in water, its instability in the presence of light or heat, and its potential to cause skin irritation.
Orientations Futures
There are several potential future directions for the use of 3M-5MBA in scientific research. These include further investigation into its effects on cell metabolism, its potential to be used as a therapeutic agent, and its ability to be used as a fluorescent dye. Additionally, further research could be done on its potential to be used in the production of polymeric materials, and its ability to inhibit the growth of certain types of cancer cells.
Méthodes De Synthèse
3M-5MBA can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 5-methoxybenzoyl chloride in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 100-110°C for 1-2 hours. The reaction yields the desired product in high yields.
Applications De Recherche Scientifique
3M-5MBA has been used in a variety of scientific research applications due to its unique properties. It has been found to be useful in the synthesis of several compounds, including heterocyclic compounds, as well as in the development of novel pharmaceuticals. 3M-5MBA has also been used in the synthesis of various fluorescent dyes and in the production of polymeric materials.
Propriétés
IUPAC Name |
3-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-12-6-9(5-10(7-12)15(20)21)13-8-11(16(17,18)19)3-4-14(13)23-2/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGFLNBZMOEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692138 |
Source


|
| Record name | 2',5-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261916-70-4 |
Source


|
| Record name | 2',5-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














